5-amino-5H-isoquinolin-1-one

Water solubility Formulation Intravenous administration

5-Amino-5H-isoquinolin-1-one (5-AIQ; CAS 93117-08-9) is a heterocyclic isoquinolin-1-one that functions as a non-isoform-selective inhibitor of poly(ADP-ribose) polymerases (PARPs), principally PARP-1 and PARP-2. Unlike the majority of PARP inhibitors that conform to a benzamide pharmacophore associated with poor aqueous solubility, 5-AIQ is distinguished by its high water-solubility as the hydrochloride salt (>1% w/v), enabling straightforward formulation for intravenous administration and in vivo studies.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B12360736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-5H-isoquinolin-1-one
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(C2=CC=NC(=O)C2=C1)N
InChIInChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5,8H,10H2
InChIKeyVEPFARHFQDYMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-5H-isoquinolin-1-one (5-AIQ): A Water-Soluble PARP Inhibitor Scaffold for In Vivo Research Procurement


5-Amino-5H-isoquinolin-1-one (5-AIQ; CAS 93117-08-9) is a heterocyclic isoquinolin-1-one that functions as a non-isoform-selective inhibitor of poly(ADP-ribose) polymerases (PARPs), principally PARP-1 and PARP-2 [1]. Unlike the majority of PARP inhibitors that conform to a benzamide pharmacophore associated with poor aqueous solubility, 5-AIQ is distinguished by its high water-solubility as the hydrochloride salt (>1% w/v), enabling straightforward formulation for intravenous administration and in vivo studies [2]. Although it exhibits only moderate intrinsic potency against PARP-1 in cell-free assays (IC₅₀ 240–250 nM in calf thymus and broken nuclear preparations), it demonstrates unexpectedly high efficacy in cellular and animal models, a property attributed to excellent uptake and biodistribution conferred by its solubility [1][2]. 5-AIQ has been employed extensively as a biochemical and pharmacological tool compound across ischemia-reperfusion injury, inflammation, neurodegeneration, and oncology research.

Why 5-Amino-5H-isoquinolin-1-one Cannot Be Casually Replaced by Other PARP Inhibitors in Research Procurement


PARP inhibitors as a class span a wide range of solubility, potency, isoform-selectivity, and in vivo pharmacokinetic profiles. The consensus benzamide pharmacophore underlying many potent PARP-1 inhibitors (e.g., DPQ, PND, GPI-6150) is also a structural determinant of aqueous insolubility, which complicates parenteral dosing and confounds in vivo pharmacology [1]. Even among water-soluble congeners, 5-AIQ occupies a distinct niche: while 3-substituted analogues such as 5-amino-3-methylisoquinolin-1-one demonstrate improved in vitro PARP-1 potency (IC₅₀ 0.23 µM vs 1.6 µM for 5-AIQ), they have not been characterized for the breadth of in vivo disease models, genotoxicity safety profiling, or the remarkably low effective doses that define 5-AIQ's utility [2]. Furthermore, 5-AIQ lacks the PARP-2 selectivity engineered into 5-benzamidoisoquinolin-1-one (PARP-1/PARP-2 IC₅₀ ratio = 9.3), making 5-AIQ the appropriate choice when pan-PARP inhibition is the experimental objective [3]. Substituting 5-AIQ with an alternative PARP inhibitor without accounting for these orthogonal properties—water-solubility, in vivo potency at microgram doses, established safety data, and lack of isoform bias—risks irreproducible results, formulation failures, and misinterpretation of pharmacology.

5-Amino-5H-isoquinolin-1-one: Quantitative Differentiation Evidence Against Key Comparators


Aqueous Solubility: 5-AIQ HCl Salt vs. Classical Benzamide-Based PARP Inhibitors

5-AIQ, formulated as its hydrochloride salt, achieves aqueous solubility exceeding 1% w/v, whereas classical PARP inhibitors such as DPQ (IC₅₀ 0.30 µM), PND, and GPI-6150 (IC₅₀ 0.06 µM) suffer from poor water-solubility that inherently limits their pharmaceutical utility and in vivo applicability [1]. This solubility advantage is a direct consequence of the 5-amino substituent on the isoquinolin-1-one scaffold, which permits salt formation without abolishing PARP binding affinity [2]. Eleven 3-substituted 5-AIQ analogues all retained >1% w/v solubility as HCl salts, confirming that the core scaffold is intrinsically water-soluble when presented as the hydrochloride [3].

Water solubility Formulation Intravenous administration PARP inhibitor

In Vivo Dose Advantage: 5-AIQ vs. 3-Aminobenzamide in Hemorrhagic Shock

In an anesthetized rat model of hemorrhagic shock and resuscitation, 5-AIQ administered intravenously at 0.03 mg/kg (30 µg/kg) conferred protection against multiple organ injury and dysfunction comparable to that achieved by the benchmark PARP inhibitor 3-aminobenzamide (3-AB) at a dose of 10 mg/kg i.v. [1]. This represents an approximately 330-fold lower effective dose for 5-AIQ relative to 3-AB. The protection was dose-related, with 5-AIQ at 0.3 mg/kg also demonstrating efficacy [2]. The discrepancy between 5-AIQ's moderate in vitro PARP-1 IC₅₀ (250 nM) and its exceptional in vivo potency is attributed to its superior water-solubility conferring favorable absorption and biodistribution [1].

In vivo efficacy Hemorrhagic shock Dose-response Ischemia-reperfusion

PARP Selectivity Window: 5-AIQ vs. Mono-ADP-Ribosyl Transferase (Diphtheria Toxin)

5-AIQ demonstrates a wide selectivity window between PARP and mono-ADP-ribosyl transferase (mADPRT) activity. In a broken nuclear preparation, 5-AIQ inhibits PARP activity with an IC₅₀ of 250 nM, while its IC₅₀ against the mono-ADP-ribosyl transferase activity of diphtheria toxin is approximately 80 µM, yielding a selectivity factor of ~320-fold for PARP over mADPRT [1]. This selectivity is mechanistically significant because many early PARP inhibitors, including 3-AB, also inhibit mADPRTs at similar concentrations, complicating interpretation of cellular and in vivo experiments [2]. The selectivity window of 5-AIQ provides confidence that pharmacological effects observed at low micromolar concentrations are attributable to PARP inhibition rather than off-target mADPRT modulation.

Target selectivity PARP Mono-ADP-ribosyl transferase Diphtheria toxin

Genotoxicity Safety Profile: 5-AIQ Evaluated Under OECD Protocols

5-AIQ has been evaluated for genotoxic potential using a battery of tests conducted in accordance with OECD protocols: bacterial reverse mutation (Ames) test, in vitro chromosomal aberration test, and in vivo bone marrow micronucleus test in mice at oral doses of 150 and 250 mg/kg [1]. All three assays demonstrated that 5-AIQ does not possess genotoxic activity in either in vitro or in vivo systems [1]. This is particularly relevant given that quinolines, a structurally related chemical class, are generally known to exhibit mutagenic and carcinogenic potential, and that both positive and negative findings exist for isoquinolines more broadly [1]. For context, many alternative PARP inhibitors in the isoquinoline and quinoline classes have not undergone comparable publicly available genotoxicity characterization, leaving procurement decisions without standardized safety benchmarks.

Genotoxicity Safety pharmacology OECD In vivo toxicology

MMP-2 Inhibitory Activity: 5-AIQ and PJ-34 vs. 3-AB and EB-47

In substrate degradation assays using 64 kDa MMP-2, 5-AIQ and PJ-34 inhibited MMP-2 with IC₅₀ values in the high micromolar range, comparable to known MMP-2 inhibitors doxycycline, minocycline, and o-phenanthroline. By contrast, the PARP inhibitors 3-AB and EB-47 exhibited IC₅₀ values in the millimolar range, reflecting a >10-fold weaker MMP-2 inhibitory activity [1]. This auxiliary MMP-2 inhibition by 5-AIQ at higher concentrations may contribute pharmacologically to the compound's protective effects in myocardial ischemia-reperfusion and other models where MMP-2 is pathologically activated, though the primary therapeutic mechanism remains PARP inhibition [1].

Matrix metalloproteinase-2 MMP-2 Off-target activity Cardioprotection

Metabolic Stability: 5-AIQ Human Liver Microsome Half-Life for Experimental Design

A validated UPLC-MS/MS assay determined that 5-AIQ is moderately metabolized by human liver microsomes with an in vitro half-life (T½) of 14.5 minutes and an intrinsic clearance (CLint) of 47.6 µL/min/mg [1]. In silico ADME predictions further indicate high gastrointestinal absorption, blood-brain barrier permeability, and a bioavailability score of 0.55 [1]. For comparison, many potent PARP-1 inhibitors of the phthalazinone class (e.g., olaparib) exhibit more extensive hepatic metabolism, whereas 3-AB has a very short in vivo half-life requiring frequent or continuous dosing [2]. The moderate metabolic stability of 5-AIQ supports its use in acute in vivo paradigms (e.g., ischemia-reperfusion) where a single bolus or short-term infusion is employed, but also defines a practical constraint for chronic dosing studies that procurement decisions must accommodate.

Metabolic stability Pharmacokinetics Human liver microsomes ADME

5-Amino-5H-isoquinolin-1-one: Evidence-Backed Procurement Scenarios for Research and Industrial Use


In Vivo Ischemia-Reperfusion Injury Models Requiring Intravenous PARP Inhibition

5-AIQ is the PARP inhibitor of choice for rodent models of hemorrhagic shock, myocardial infarction, renal ischemia-reperfusion, and hepatic ischemia-reperfusion where rapid intravenous administration of a water-soluble agent is required. The compound protects against multiple organ injury at remarkably low i.v. doses (30 µg/kg), ~330-fold lower than the benchmark 3-AB (10 mg/kg), substantially reducing compound consumption and cost per experiment [1][2]. Its high water-solubility as the HCl salt (>1% w/v) eliminates the need for DMSO or other organic vehicles that may independently modulate vascular tone or inflammatory endpoints [3].

Inflammation and Neurodegeneration Models Requiring Pan-PARP Inhibition with Validated In Vivo Activity

5-AIQ has demonstrated anti-inflammatory activity across models of arthritis, Parkinson's disease, multiple sclerosis, spinal cord injury, periodontitis, and acute lung inflammation through PARP-1 inhibition leading to NF-κB down-regulation and reduced expression of cytokines and adhesion molecules [1]. Its lack of PARP-1/PARP-2 isoform selectivity makes it suitable for experimental paradigms where broad PARP inhibition is desired, as opposed to isoform-selective probes such as 5-benzamidoisoquinolin-1-one [4]. The verified absence of genotoxicity under OECD protocols further supports its use in chronic inflammation models [5].

Angiogenesis and Tumor Metastasis Research Leveraging Dual PARP/MMP-2 Inhibition

In angiogenesis assays, 5-AIQ produces dose-dependent reductions in VEGF- and bFGF-induced proliferation, migration, and tube formation in HUVECs, and prevents sprouting in rat aortic ring explants [6]. Its anti-metastatic activity has been demonstrated in a mouse model, linked to inhibition of matrix metalloproteinase expression [1]. At higher concentrations, 5-AIQ additionally inhibits MMP-2 activity in the high micromolar range, comparable to doxycycline, providing a dual PARP/MMP-2 inhibitory mechanism relevant to tumor microenvironment studies where both PARP-mediated DNA repair and MMP-2-mediated matrix remodeling contribute to disease progression [7].

Antidepressant Drug Discovery: PARP Inhibition in Rodent Behavioral Models

5-AIQ and 3-AB both exhibit antidepressant-like activity in the Porsolt forced swim test and repeated psychological stress models, decreasing immobility time and increasing latency to immobility comparably to fluoxetine [8]. For researchers pursuing PARP inhibition as a novel antidepressant strategy, 5-AIQ offers advantages over 3-AB by virtue of its water-solubility, ~320-fold PARP selectivity over mADPRT (reducing off-target confounds), and characterized metabolic stability (T½ 14.5 min in human liver microsomes) that informs dosing interval design [2][9].

Quote Request

Request a Quote for 5-amino-5H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.